4,6-Dichloro-2H-indol-2-one 4,6-Dichloro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 1082041-83-5
VCID: VC2862230
InChI: InChI=1S/C8H5Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)
SMILES: C1=C(C=C(C2=CC(=O)N=C21)Cl)Cl
Molecular Formula: C8H5Cl2NO
Molecular Weight: 202.03 g/mol

4,6-Dichloro-2H-indol-2-one

CAS No.: 1082041-83-5

Cat. No.: VC2862230

Molecular Formula: C8H5Cl2NO

Molecular Weight: 202.03 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-2H-indol-2-one - 1082041-83-5

Specification

CAS No. 1082041-83-5
Molecular Formula C8H5Cl2NO
Molecular Weight 202.03 g/mol
IUPAC Name 4,6-dichloro-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C8H5Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)
Standard InChI Key JYYCEJLNDXFTLJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=CC(=O)N=C21)Cl)Cl
Canonical SMILES C1C2=C(C=C(C=C2Cl)Cl)NC1=O

Introduction

Chemical Identity and Structure

Basic Information

4,6-Dichloro-2H-indol-2-one is a bicyclic nitrogen-containing heterocyclic compound with chlorine atoms at the 4 and 6 positions of the indole ring system . Its chemical identity is characterized by the CAS registry number 1082041-83-5, which uniquely identifies it in chemical databases and literature . The compound is known by several synonyms, including 4,6-dichloroindolin-2-one, 4,6-Dichloro-2-oxyindole, 4,6-dichloro-1,3-dihydroindol-2-one, and 2H-Indol-2-one, 4,6-dichloro-1,3-dihydro- .

Molecular Characteristics

The molecular formula of 4,6-Dichloro-2H-indol-2-one is C8H5Cl2NO, consisting of an indole core with a ketone group at the 2-position and chlorine substituents at positions 4 and 6 . The molecular weight of the compound is approximately 202.03-202.04 g/mol, which reflects its relatively complex structure compared to simpler indole derivatives . The structural features of this compound contribute to its chemical behavior and potential applications in various fields of research.

Physical and Chemical Properties

Physical Properties

4,6-Dichloro-2H-indol-2-one possesses distinctive physical properties that influence its handling and application in research settings. The compound appears as a white crystalline solid at standard conditions . Its predicted density is approximately 1.497±0.06 g/cm³, indicating a relatively compact molecular arrangement in the solid state . The physical state of this compound makes it amenable to various laboratory procedures, including purification and analysis.

The thermal properties of 4,6-Dichloro-2H-indol-2-one include a predicted boiling point of 354.7±42.0°C, suggesting high thermal stability . These properties are summarized in Table 1 below:

Physical PropertyValueStatus
Physical StateWhite crystalline solidObserved
Density1.497±0.06 g/cm³Predicted
Boiling Point354.7±42.0°CPredicted
Storage Condition2-8°CRecommended

Chemical Properties

The chemical behavior of 4,6-Dichloro-2H-indol-2-one is influenced by its functional groups and substitution pattern. The compound has a predicted pKa value of 12.32±0.20, indicating its weakly acidic nature . This acidity is primarily attributed to the N-H group in the indole ring, which can undergo deprotonation under appropriate conditions.

The presence of two chlorine atoms at positions 4 and 6 significantly affects the electronic distribution within the molecule, influencing its reactivity toward various nucleophiles and electrophiles. The carbonyl group at position 2 provides a site for nucleophilic attack, while the indole nitrogen can participate in hydrogen bonding interactions, affecting the compound's solubility and binding characteristics in biological systems.

Structural Relationships and Comparisons

Related Compounds

Several compounds share structural similarities with 4,6-Dichloro-2H-indol-2-one, differing in the substitution pattern or functional groups. These include 5,6-Dichloroindolin-2-one, 4,7-Dichloroindole, and 4-Chloroindole, each with distinct chemical and biological properties . Understanding these relationships helps in predicting the behavior of 4,6-Dichloro-2H-indol-2-one and designing analogs with enhanced properties.

Structural Comparison

The structural differences between 4,6-Dichloro-2H-indol-2-one and related compounds can be summarized in the following table:

Compound NameMolecular FormulaKey Structural Differences
4,6-Dichloro-2H-indol-2-oneC8H5Cl2NOReference compound
5,6-Dichloroindolin-2-oneC8H5Cl2NODifferent chlorine positions (5,6 vs. 4,6)
4,7-DichloroindoleC8H5Cl2NLacks carbonyl group at position 2
4-ChloroindoleC8H6ClNSingle chlorination; lacks carbonyl group

These differences in structure lead to variations in chemical reactivity, physical properties, and potential biological activities, highlighting the unique characteristics of 4,6-Dichloro-2H-indol-2-one.

Research Challenges and Future Directions

Synthetic Optimization

One of the challenges in working with 4,6-Dichloro-2H-indol-2-one is developing efficient and scalable synthetic routes. Future research could focus on optimizing reaction conditions, improving yields, and reducing the environmental impact of the synthesis through green chemistry approaches.

Biological Evaluation

Given the potential biological activities of related compounds, systematic studies on the pharmacological properties of 4,6-Dichloro-2H-indol-2-one and its derivatives would be valuable. Structure-activity relationship studies could guide the design of analogs with enhanced potency and selectivity for specific biological targets.

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